molecular formula C13H12O2S B1523410 (R)-O-Anisyl phenyl sulfoxide CAS No. 60301-04-4

(R)-O-Anisyl phenyl sulfoxide

Cat. No.: B1523410
CAS No.: 60301-04-4
M. Wt: 232.3 g/mol
InChI Key: FOYIPSPJAHHQKW-MRXNPFEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-O-Anisyl phenyl sulfoxide is a useful research compound. Its molecular formula is C13H12O2S and its molecular weight is 232.3 g/mol. The purity is usually 95%.
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Biological Activity

(R)-O-Anisyl phenyl sulfoxide is a compound that has garnered attention for its diverse biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound, supported by data tables and research findings.

Overview of this compound

This compound belongs to a class of compounds known as sulfoxides, which are characterized by the presence of a sulfur atom bonded to an oxygen atom and two carbon groups. This compound is particularly noted for its potential therapeutic applications due to its biological activity against various diseases.

Biological Activities

The biological activities of this compound can be categorized as follows:

Activity Type Description
Antioxidant Protects cells from oxidative damage by scavenging free radicals.
Neuroprotective Exhibits protective effects against neurotoxicity in cell models.
Anticancer Inhibits cancer cell proliferation through various mechanisms.
Antimicrobial Demonstrates activity against various microbial strains.
  • Antioxidant Activity : this compound exhibits strong radical-scavenging properties, which protect cells from oxidative stress. This is crucial in preventing cellular damage linked to various diseases.
  • Neuroprotection : Studies have shown that this compound can protect neuronal cells from damage caused by oxidative stress and neurotoxicity, making it a candidate for treating neurodegenerative disorders.
  • Anticancer Mechanisms : The compound has been evaluated for its ability to inhibit tumor growth. Mechanisms include:
    • Induction of apoptosis in cancer cells.
    • Cell cycle arrest, preventing cancer cell proliferation.
  • Antimicrobial Properties : The compound shows efficacy against various microbial strains, suggesting potential use in treating infections.

Case Studies

Several studies have investigated the biological activity of this compound and related compounds:

  • Neuroprotection Against Oxidative Stress : A study indicated that the compound acts as a selective inhibitor of monoamine oxidase B (MAO-B), relevant for conditions like Parkinson's disease. The inhibition was observed in the sub-micromolar range, indicating strong potential for therapeutic applications.
  • Anticancer Potential : Research demonstrated that this compound inhibits cancer cell proliferation through mechanisms such as apoptosis and cell cycle arrest. In vitro studies have shown significant reductions in tumor growth rates when treated with this compound.
  • Antimicrobial Efficacy : In vitro evaluations revealed that this compound exhibited activity against various strains of bacteria and fungi, supporting its potential as an antimicrobial agent.

Properties

IUPAC Name

1-methoxy-2-[(R)-phenylsulfinyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O2S/c1-15-12-9-5-6-10-13(12)16(14)11-7-3-2-4-8-11/h2-10H,1H3/t16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOYIPSPJAHHQKW-MRXNPFEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1S(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1[S@](=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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